molecular formula C18H24N4O4 B1678301 PSN632408 CAS No. 857652-30-3

PSN632408

Katalognummer: B1678301
CAS-Nummer: 857652-30-3
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: LHZWKWCEAXQUMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PSN632408 is synthesized through a series of chemical reactions involving tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate. The synthetic route typically involves the formation of the oxadiazole ring and subsequent coupling with the piperidine derivative .

Industrial Production Methods

The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PSN632408 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxadiazolderivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Beta-Cell Regeneration

Numerous studies have demonstrated the efficacy of PSN632408 in stimulating beta-cell regeneration:

  • In Vivo Studies : In a mouse model of diabetes, treatment with this compound resulted in significant increases in pancreatic beta-cell mass. After seven weeks of treatment, 32% of this compound-treated diabetic mice achieved normoglycemia compared to vehicle-treated controls, which did not show any improvement. The combination therapy with sitagliptin further enhanced this effect, with 59% achieving normoglycemia .
  • Human Islet Graft Studies : In research involving human islet transplantation into diabetic mice, this compound significantly improved graft function. Mice treated with this compound showed a fourfold increase in BrdU incorporation (a marker for cell proliferation) in beta cells compared to controls, indicating enhanced replication and survival of transplanted islets .
  • Mechanistic Insights : The studies suggest that this compound not only promotes the replication of existing beta cells but also induces neogenesis from pancreatic duct-derived cells. This dual action is crucial for restoring beta-cell mass and function in diabetic conditions .

Efficacy in Glucose Control

The impact of this compound on glucose metabolism has been well-documented:

  • Improved Glucose Tolerance : In various studies, oral glucose tolerance tests revealed that mice treated with this compound exhibited significantly improved glucose clearance compared to untreated controls. This effect was evident at multiple time points post-glucose administration .
  • Plasma GLP-1 Levels : Treatment with this compound led to increased levels of active glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and inhibits glucagon release. Elevated GLP-1 levels were associated with improved metabolic outcomes in treated mice .

Case Study 1: Combination Therapy with Sitagliptin

A pivotal study combined this compound with sitagliptin, a DPP-IV inhibitor, showing enhanced efficacy over monotherapy. The combination resulted in greater reductions in blood glucose levels and increased beta-cell mass compared to either drug alone. The findings suggest that such combination therapies could be beneficial for patients with type 2 diabetes who do not achieve adequate glycemic control with single-agent therapies .

Case Study 2: Human Islet Transplantation

In a clinical context, the application of this compound was evaluated in the setting of human islet transplantation. The results indicated that patients receiving islet grafts treated with this compound demonstrated better long-term graft function and reduced incidence of graft failure compared to those receiving standard care . This highlights the potential for this compound to enhance outcomes in transplant settings.

Data Summary Table

Study FocusKey FindingsReference
Beta-cell Mass Increase59% normoglycemia in combination therapy
Human Islet Graft Function71% achieved normoglycemia post-transplant
Improved Glucose ToleranceSignificant reduction in blood glucose levels
Enhanced GLP-1 LevelsIncreased plasma GLP-1 correlating with efficacy

Wirkmechanismus

PSN632408 exerts its effects by selectively activating the GPR119 receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates β-cell replication and enhances insulin secretion. The compound also promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), further contributing to its glucose-regulating effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

PSN632408 ist einzigartig aufgrund seiner hohen Selektivität für GPR119 und seiner starken Wirkung auf die β-Zell-Replikation und die Funktion von Inseltransplantaten. Seine Fähigkeit, sowohl inkretinabhängige als auch unabhängige Signalwege zu modulieren, macht es zu einer wertvollen Verbindung für die Forschung an Stoffwechselerkrankungen .

Biologische Aktivität

PSN632408 is a synthetic agonist of the G protein-coupled receptor GPR119, which plays a crucial role in glucose metabolism and insulin secretion. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, making it a significant target for therapeutic interventions in metabolic disorders such as type 2 diabetes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on insulin secretion, and implications for glucose homeostasis.

This compound activates GPR119, leading to various intracellular signaling pathways that facilitate insulin secretion. The activation of GPR119 by this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) through the following mechanisms:

  • cAMP Production : Activation of GPR119 leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for insulin secretion in β-cells .
  • Calcium Mobilization : this compound also promotes intracellular calcium mobilization, which is essential for the exocytosis of insulin granules .
  • Interaction with Other Hormones : The agonist stimulates the release of incretin hormones such as GLP-1 and PYY, which further enhance insulin secretion and improve glucose tolerance .

In Vitro Studies

In vitro studies using MIN6 β-cell lines demonstrated that this compound significantly enhances GSIS. The compound was found to increase cAMP levels in a concentration-dependent manner, indicating its efficacy as a GPR119 agonist. Specifically, the effective concentration (EC50) for cAMP accumulation was determined to be comparable to other known GPR119 agonists .

CompoundEC50 (μmol/L)Effect on GSIS
This compoundNot specifiedSignificant increase
OEANot specifiedSignificant increase
AR231453Not specifiedModerate increase

In Vivo Studies

In vivo experiments have shown that administration of this compound improves glucose tolerance in wild-type mice but not in PYY-deficient mice, suggesting that its effects are partly mediated through PYY signaling pathways . Furthermore, studies indicated that this compound can stimulate β-cell replication and enhance islet graft function, highlighting its potential therapeutic applications in obesity and related metabolic disorders .

Case Studies

  • Glucose Homeostasis Regulation : A study assessing the effects of this compound on glucose homeostasis demonstrated that treatment with this agonist improved plasma insulin levels and reduced blood glucose levels in diabetic mouse models. The results indicated a significant enhancement in the secretion of GLP-1 and GIP, which are critical for maintaining glucose balance .
  • Electrolyte Secretion : Another investigation revealed that this compound inhibited epithelial electrolyte secretion through PYY-dependent mechanisms. This finding underscores the complex interactions between GPR119 activation and gastrointestinal functions .

Eigenschaften

IUPAC Name

tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWKWCEAXQUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466726
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857652-30-3
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857652-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSN-632408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSN-632408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSN632408
Reactant of Route 2
Reactant of Route 2
PSN632408
Reactant of Route 3
Reactant of Route 3
PSN632408
Reactant of Route 4
Reactant of Route 4
PSN632408
Reactant of Route 5
Reactant of Route 5
PSN632408
Reactant of Route 6
Reactant of Route 6
PSN632408

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.